molecular formula C10H16F3NO3 B12852530 Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 54986-68-4

Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate

Cat. No.: B12852530
CAS No.: 54986-68-4
M. Wt: 255.23 g/mol
InChI Key: JNMMVOUZYLQNKB-UHFFFAOYSA-N
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Description

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate is an organic compound with the molecular formula C10H16F3NO3. It is an ester derivative, characterized by the presence of a sec-butyl group and a trifluoroacetylamino group attached to a butanoate backbone . Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-butyl 2-[(trifluoroacetyl)amino]butanoate typically involves the esterification of 2-[(trifluoroacetyl)amino]butanoic acid with sec-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of sec-butyl 2-[(trifluoroacetyl)amino]butanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sec-butyl 2-[(trifluoroacetyl)amino]butanoate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Sec-butyl 2-[(trifluoroacetyl)amino]butanoate can be compared with other similar compounds, such as:

    Ethyl 2-[(trifluoroacetyl)amino]butanoate: Similar structure but with an ethyl group instead of a sec-butyl group.

    Methyl 2-[(trifluoroacetyl)amino]butanoate: Contains a methyl group instead of a sec-butyl group.

    Isopropyl 2-[(trifluoroacetyl)amino]butanoate: Features an isopropyl group instead of a sec-butyl group.

The uniqueness of sec-butyl 2-[(trifluoroacetyl)amino]butanoate lies in its specific sec-butyl group, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

54986-68-4

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C10H16F3NO3/c1-4-6(3)17-8(15)7(5-2)14-9(16)10(11,12)13/h6-7H,4-5H2,1-3H3,(H,14,16)

InChI Key

JNMMVOUZYLQNKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(CC)NC(=O)C(F)(F)F

Origin of Product

United States

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